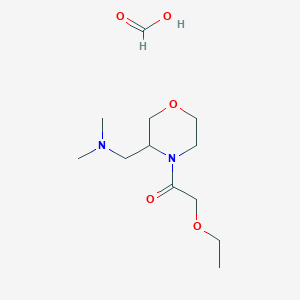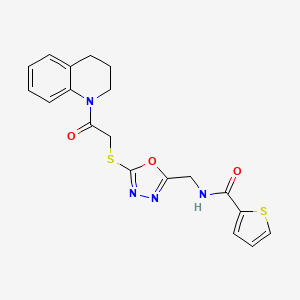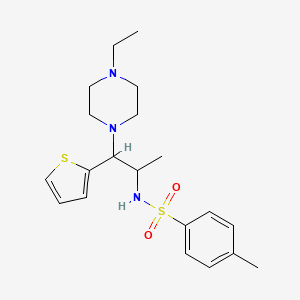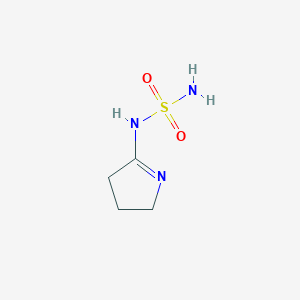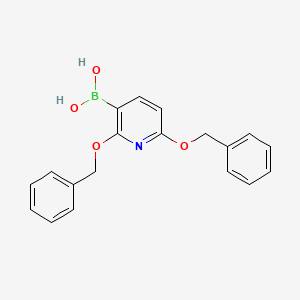
2,6-双(苯甲氧基)吡啶-3-基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid, also known as BBP, is a boronic acid derivative. It has a molecular weight of 335.17 . The IUPAC name for this compound is 2,6-bis(benzyloxy)-3-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The molecular formula of 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is C19H18BNO4 . The InChI code for this compound is 1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 .Chemical Reactions Analysis
While the specific chemical reactions involving 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid are not provided in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere and under -20°C .科学研究应用
镧系元素配位聚合物
从 3,5-二羟基苯甲酸衍生物(结构修饰类似于“2,6-双(苯甲氧基)吡啶-3-基硼酸”)合成的镧系元素配位聚合物在光物理性质方面显示出巨大的前景。这些以芳香羧酸为特色的化合物因其发光效率而备受关注,尤其是在固态应用中,展示了其在光收集和发光材料方面的潜力 (Sivakumar 等人,2011)。
电聚合导电聚合物
基于类似于吡啶衍生物的低氧化电位单体的导电聚合物研究概述了一条合成具有稳定电导形式的材料的途径。这些材料由于其低氧化电位而表现出显着的稳定性,使其适用于导电聚合物和潜在电子器件的应用 (Sotzing 等人,1996)。
用于发光的杂原子共轭聚合物
在杂原子共轭聚合物的领域,已经探索了质子化和随后的分子内氢键合以调节链结构和发光。这种技术适用于基于吡啶的聚合物,提供了一种调节吸收和发射谱的新机制,表明在光电器件中具有潜在的应用 (Monkman 等人,2002)。
含吡啶部分的新型聚酰亚胺
已经研究了由含吡啶芳香二酐单体衍生的新型聚酰亚胺的合成,研究了它们的固有粘度、溶解度、热稳定性和机械性能。这些发现表明,基于吡啶的聚酰亚胺可以用作具有优异热和机械性能的材料,适用于高性能应用 (Wang 等人,2006)。
镅(III) 的选择性萃取
对类似于“2,6-双(苯甲氧基)吡啶-3-基硼酸”的疏水性三齿氮杂环试剂的研究显示,镅(III) 在硝酸中的分离效果增强。这些研究表明在选择性金属萃取和纯化工艺中的潜在应用,突出了该化合物在先进分离技术中的作用 (Hudson 等人,2006)。
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用机制
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins and enzymes, particularly those containing a serine or threonine residue . This interaction can inhibit the function of the target protein or enzyme, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction, to create carbon-carbon bonds . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (dmso) and chloroform but insoluble in water . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2,6-Bis(benzyloxy)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments and less so in aqueous environments . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
属性
IUPAC Name |
[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFPLDOCKBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)
![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)
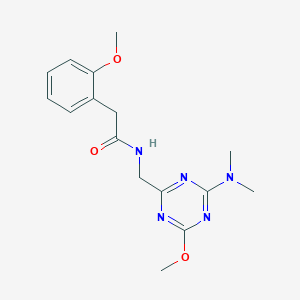
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
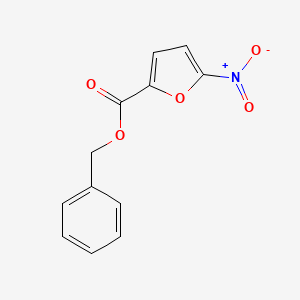
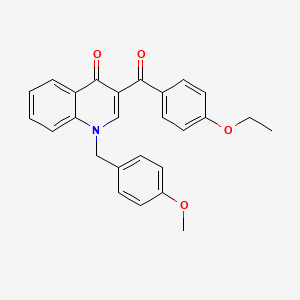
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
